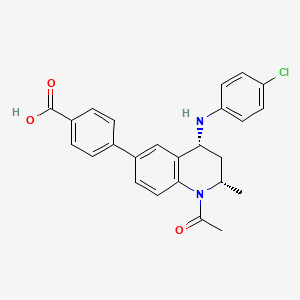
GSK1324726A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
I-BET726 tiene una amplia gama de aplicaciones en la investigación científica:
Investigación del Cáncer: Ha demostrado eficacia en la inhibición del crecimiento de varias células cancerosas, incluido el carcinoma de células escamosas de la piel y el neuroblastoma
Estudios Epigenéticos: Como un inhibidor de BET, I-BET726 se utiliza para estudiar el papel de las proteínas BET en la regulación genética y las modificaciones epigenéticas
Enfermedades Autoinmunitarias: La investigación ha demostrado que I-BET726 puede modular las respuestas inmunitarias, convirtiéndolo en un posible agente terapéutico para enfermedades autoinmunitarias.
Mecanismo De Acción
I-BET726 ejerce sus efectos inhibiendo las proteínas BET, particularmente BRD4. Las proteínas BET son lectores epigenéticos que reconocen lisinas acetiladas en las histonas, regulando así la expresión de genes involucrados en el crecimiento celular y la oncogenia. Al inhibir BRD4, I-BET726 interrumpe la transcripción de oncogenes clave como MYCN y BCL2, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis .
Compuestos Similares:
JQ1: Otro inhibidor de BET con un mecanismo de acción similar pero una estructura química diferente.
CPI203: Un inhibidor de BET con eficacia comparable en modelos de cáncer.
AZD5153: Un inhibidor dual de bromodominio con potente actividad anticancerígena
Singularidad de I-BET726: I-BET726 destaca por su alta selectividad y potencia hacia las proteínas BET, particularmente BRD4. Ha demostrado una eficacia superior en la inhibición del crecimiento de células cancerosas en comparación con otros inhibidores de BET como JQ1, CPI203 y AZD5153 .
Análisis Bioquímico
Biochemical Properties
GSK1324726A interacts with the bromodomains of BRD2, BRD3, and BRD4 . These interactions inhibit the function of these proteins, leading to changes in gene expression and cellular function .
Cellular Effects
This compound has been shown to inhibit cell growth and induce cytotoxicity in neuroblastoma cell lines . It also modulates the expression of genes involved in apoptosis, signaling, and MYC-family pathways, including the direct suppression of BCL2 and MYCN .
Molecular Mechanism
The molecular effects of this compound are produced by its inhibition of BET bromodomains . This inhibition disrupts the function of these proteins, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth . At a dosage of 15 mg/kg, it was effective in inhibiting tumor growth in murine models of septic shock and neuroblastoma .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de I-BET726 implica la creación de una estructura basada en tetrahidroquinolina. El proceso típicamente incluye:
Formación de la estructura central: Esto implica la ciclización de precursores apropiados para formar el núcleo de tetrahidroquinolina.
Funcionalización: La estructura central luego se funcionaliza con varios sustituyentes para mejorar su afinidad de unión y selectividad hacia las proteínas BET.
Purificación: El producto final se purifica utilizando técnicas como la cristalización o la cromatografía para lograr altos niveles de pureza
Métodos de Producción Industrial: La producción industrial de I-BET726 sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la eficiencia, a menudo involucra síntesis automatizada y métodos de purificación de alto rendimiento para satisfacer la demanda de investigación y aplicaciones clínicas .
Análisis De Reacciones Químicas
Tipos de Reacciones: I-BET726 principalmente experimenta:
Reacciones de Sustitución: Estas reacciones implican el reemplazo de grupos funcionales dentro de la molécula para modificar sus propiedades.
Reacciones de Oxidación y Reducción: Estas reacciones pueden alterar el estado de oxidación de la molécula, afectando su actividad y estabilidad
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones a menudo implican temperaturas suaves y solventes como el dimetilsulfóxido (DMSO).
Reacciones de Oxidación y Reducción: Se utilizan reactivos como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio en condiciones controladas
Productos Principales: Los principales productos formados a partir de estas reacciones son típicamente derivados de I-BET726 con grupos funcionales modificados, que se pueden utilizar para estudiar las relaciones estructura-actividad y optimizar la eficacia del compuesto .
Comparación Con Compuestos Similares
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
CPI203: A BET inhibitor with comparable efficacy in cancer models.
AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity
Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .
Propiedades
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B607957.png)
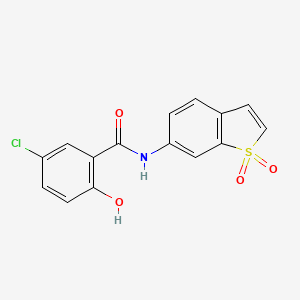
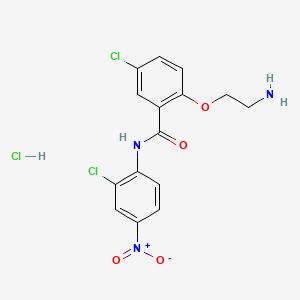
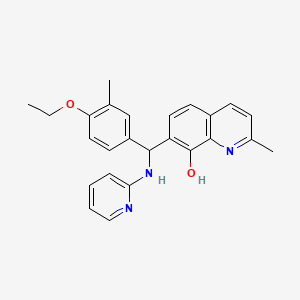
![2-[3-[2-[1-(4-Chlorophenyl)-5-thiophen-2-ylpyrazol-3-yl]phenyl]phenoxy]-2-methylpropanoic acid](/img/structure/B607964.png)
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B607966.png)
![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B607967.png)
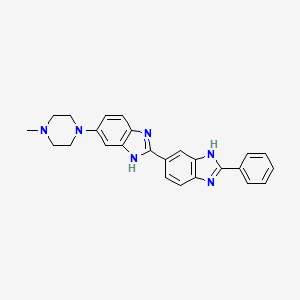
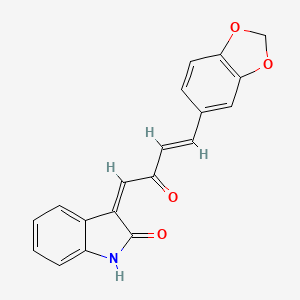
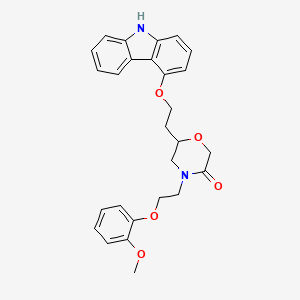
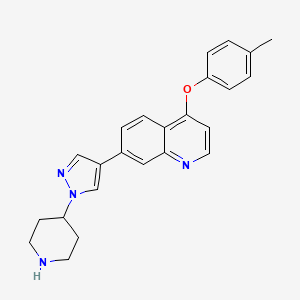

![2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetonitrile](/img/structure/B607979.png)
